Aluminum telluride is classified as a semiconductor material. Its crystalline structure can exhibit different phases, with the most common being the monoclinic structure. The material is also categorized as a wide bandgap semiconductor, which is crucial for its applications in devices like solar cells and infrared detectors.
The synthesis of aluminum telluride can be achieved through several methods:
Aluminum telluride typically crystallizes in a monoclinic structure, characterized by its layered arrangement of atoms. The molecular formula indicates that two aluminum atoms are bonded to three tellurium atoms.
Aluminum telluride participates in various chemical reactions:
The mechanism of action for aluminum telluride primarily revolves around its semiconductor properties:
Aluminum telluride exhibits several notable physical and chemical properties:
Aluminum telluride has a wide range of applications due to its unique properties:
Aluminum telluride (Al₂Te₃) is an inorganic compound composed of aluminum (group 13) and tellurium (group 16). It typically presents as a dark gray to black crystalline solid with a density of 4.5 grams per cubic centimeter [1] [8] [10]. The compound decomposes near 895–900°C rather than melting congruently, indicating thermal instability at high temperatures [1] [10]. Its crystalline structure exhibits polymorphism:
A key electronic property is its direct band gap of approximately 2.4 electron volts, which facilitates efficient light-matter interactions [1] [3]. This positions aluminum telluride as a candidate for optoelectronic applications. The compound is highly air-sensitive, reacting with atmospheric moisture to release hydrogen telluride (H₂Te), necessitating stringent handling under inert conditions [1] [8].
Table 1: Essential Physical and Chemical Properties of Aluminum Telluride
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | Al₂Te₃ | |
Molar Mass | 436.76 grams per mole | |
Appearance | Dark gray to black solid | Hexagonal crystals [10] |
Density | 4.5 grams per cubic centimeter | [1] [8] |
Decomposition Temperature | ~895–900°C | [1] [10] |
Band Gap | 2.4 electron volts | Direct [1] [3] |
Crystal System | Monoclinic (α and β phases) | Phase-dependent [1] |
Aluminum telluride emerged as a subject of systematic study in mid-20th century semiconductor research, coinciding with explorations into binary compounds for electronic applications. Early investigations focused on its synthesis via direct combination of elemental aluminum and tellurium at high temperatures (1,000°C) [1]:
2 Aluminum + 3 Tellurium → Al₂Te₃
This method remains the primary industrial synthesis route. The compound’s air sensitivity and decomposition behavior were documented in foundational inorganic chemistry handbooks by the 1960s [1] [10], though its discovery timeline lacks precise attribution, typical of many inorganic compounds characterized during the expansion of materials science.
Interest intensified with the realization that aluminum telluride could serve as a precursor for hydrogen telluride gas—a crucial reagent in metalorganic vapor-phase epitaxy (MOVPE) of tellurium-containing semiconductors [1] [6]:
Al₂Te₃ + 6 Hydrogen Chloride → 2 Aluminum Chloride + 3 H₂Te
Its role evolved from a chemical intermediate to a functional material in the 1980s–1990s, driven by semiconductor industry demands for novel thin-film deposition sources [2] [8].
III-VI semiconductors combine group 13 (III) and group 16 (VI) elements, distinct from the more common III-V (e.g., gallium arsenide) or II-VI (e.g., cadmium telluride) families [3] [7]. Aluminum telluride exemplifies this classification with its stoichiometric bonding between aluminum and tellurium. Key characteristics include:
Table 2: Aluminum Telluride in Context of Semiconductor Classifications
Parameter | III-VI (Al₂Te₃) | III-V (GaAs) | II-VI (CdTe) |
---|---|---|---|
Representative | Aluminum telluride | Gallium arsenide | Cadmium telluride |
Band Gap (eV) | 2.4 (direct) | 1.42 (direct) | 1.5 (direct) |
Crystal Structure | Monoclinic/defect-based | Zincblende | Zincblende/wurtzite |
Typical Applications | Thin-film precursors, interfacial layers | High-speed electronics, LEDs | Solar cells, detectors |
Ionic Character | Moderate | Low | High |
Aluminum telluride’s primary technological roles leverage its reactivity and semiconducting properties:
While less pervasive than mainstream semiconductors, aluminum telluride fills niche roles where its chemical stability (in anhydrous environments) and band structure align with specialized device requirements [1] [2].
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